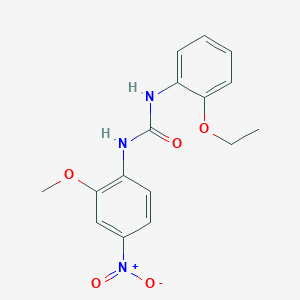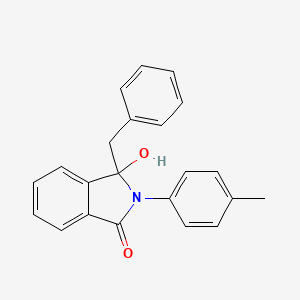![molecular formula C17H18BrNO2S B4127900 1-[(4-bromo-2,5-dimethylphenyl)sulfonyl]-2-methylindoline](/img/structure/B4127900.png)
1-[(4-bromo-2,5-dimethylphenyl)sulfonyl]-2-methylindoline
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The indoline group would form a six-membered ring with one nitrogen atom, and the sulfonyl group would be attached to one of the carbon atoms on this ring. The bromo-dimethylphenyl group would be attached to the sulfonyl group .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The bromine atom on the phenyl ring could potentially undergo substitution reactions, and the sulfonyl group could also participate in various reactions .Aplicaciones Científicas De Investigación
Pharmacology
In pharmacology, this compound’s structural features, particularly the sulfonyl and indoline groups, may be explored for their potential interaction with biological targets. The bromo and methyl groups could be points of modification in drug design to improve pharmacokinetic properties or to create prodrugs .
Agriculture
The compound could be investigated for its utility in agricultural chemistry, possibly as a precursor for the synthesis of pesticides or herbicides. Its ability to undergo various chemical reactions might allow for the creation of compounds that can protect crops from pests or diseases .
Material Science
In material science, “1-[(4-bromo-2,5-dimethylphenyl)sulfonyl]-2-methylindoline” might serve as a monomer or a cross-linking agent due to its reactive bromo group, contributing to the development of new polymers or coatings with specific properties like increased durability or resistance to environmental factors .
Environmental Science
This compound could be used in environmental science research to develop new methods for the detection and removal of pollutants. Its chemical structure could be modified to create sensors or to bind contaminants for filtration purposes .
Biochemistry
In biochemistry, the compound may be used as a molecular probe to study enzyme-substrate interactions or to understand the role of indoline structures in biological systems. It could also be a candidate for the synthesis of biomolecules or as a part of a biochemical assay .
Chemical Synthesis
“1-[(4-bromo-2,5-dimethylphenyl)sulfonyl]-2-methylindoline” can be a valuable intermediate in organic synthesis. Its bromo group makes it a good candidate for Suzuki-Miyaura coupling reactions, which are pivotal in constructing complex molecules for pharmaceuticals and organic materials .
Mecanismo De Acción
Propiedades
IUPAC Name |
1-(4-bromo-2,5-dimethylphenyl)sulfonyl-2-methyl-2,3-dihydroindole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrNO2S/c1-11-9-17(12(2)8-15(11)18)22(20,21)19-13(3)10-14-6-4-5-7-16(14)19/h4-9,13H,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFGBNOFXVXBUQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1S(=O)(=O)C3=C(C=C(C(=C3)C)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 2-chloro-5-({N-(2,5-dimethoxyphenyl)-N-[(3,4-dimethoxyphenyl)sulfonyl]glycyl}amino)benzoate](/img/structure/B4127828.png)
![1-[(6-bromo-2-naphthyl)oxy]-3-(cycloheptylamino)-2-propanol](/img/structure/B4127833.png)
![methyl 4-ethyl-5-methyl-2-[({2-[2-(4-methyl-2-nitrophenoxy)propanoyl]hydrazino}carbonothioyl)amino]-3-thiophenecarboxylate](/img/structure/B4127837.png)


![2-[(3-methyl-1-benzofuran-2-yl)carbonyl]-N-(4-nitrophenyl)hydrazinecarboxamide](/img/structure/B4127855.png)


![N-(3-chloro-4-fluorophenyl)-3-[1-(3-pyridinylcarbonyl)-4-piperidinyl]propanamide](/img/structure/B4127888.png)
![N-(2-methoxyethyl)-2-{[N-(4-nitrophenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide](/img/structure/B4127898.png)
![{1-[(2E)-4-methyl-2-pentenoyl]-4-[2-(trifluoromethyl)benzyl]-4-piperidinyl}methanol](/img/structure/B4127904.png)
![4-(pentanoylamino)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide](/img/structure/B4127909.png)
![4-(pentanoylamino)-N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B4127912.png)
![5-{[3-(methoxymethyl)-1-piperidinyl]carbonyl}-N-(2-methyl-2-propen-1-yl)-2-pyridinamine](/img/structure/B4127913.png)